N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

Medicinal chemistry VR1/TRPV1 antagonist Structure–activity relationship

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS 929413-67-2, MF C₂₃H₁₉NO₄, MW 373.4) is a fully synthetic hybrid molecule that fuses a benzofuran ring system with a 2H-chromen-2-one (coumarin) scaffold via a cyclopropanecarboxamide linker. It belongs to the broader class of substituted aryl and heteroaryl oxoethyl cyclopropanecarboxamide compounds that have been patented as antagonists of the Type I Vanilloid Receptor (VR1, now TRPV1), a clinically validated target for pain, neuropathic conditions, and inflammatory disorders.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
CAS No. 929413-67-2
Cat. No. B6524773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
CAS929413-67-2
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5
InChIInChI=1S/C23H19NO4/c1-2-13-7-10-19-16(11-13)17(12-20(25)27-19)22-21(24-23(26)14-8-9-14)15-5-3-4-6-18(15)28-22/h3-7,10-12,14H,2,8-9H2,1H3,(H,24,26)
InChIKeyUUGNPJZTACBAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide – Structural Identity and VR1 Antagonist Class Membership


N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS 929413-67-2, MF C₂₃H₁₉NO₄, MW 373.4) is a fully synthetic hybrid molecule that fuses a benzofuran ring system with a 2H-chromen-2-one (coumarin) scaffold via a cyclopropanecarboxamide linker . It belongs to the broader class of substituted aryl and heteroaryl oxoethyl cyclopropanecarboxamide compounds that have been patented as antagonists of the Type I Vanilloid Receptor (VR1, now TRPV1), a clinically validated target for pain, neuropathic conditions, and inflammatory disorders [1]. The 6-ethyl substituent on the chromenone moiety distinguishes this compound from numerous close analogs that bear halogen, methyl, or isopropyl groups at the same or different positions, making it a specific tool for structure–activity relationship (SAR) exploration within the VR1 antagonist chemical space.

Why 6-Ethyl Substitution on the Chromenone Cannot Be Replaced by a Generic Analog Without Revalidation


Within the patented aryl/heteroaryl oxoethyl cyclopropanecarboxamide series, VR1 antagonist potency, selectivity, and drug-like properties are exquisitely sensitive to the nature and position of substituents on the heteroaryl (chromenone) ring [1]. The patent explicitly teaches that variations in R¹, R⁷, and R⁹ groups (ring substituents) modulate binding affinity and functional activity, and preferred compounds are selected from exemplified species [1]. The 6-ethyl group imparts a distinct combination of steric bulk, lipophilicity, and electronic character compared to the 6-chloro, 7-methyl, 5,7-dimethyl, or 6-isopropyl analogs that are commercially offered as “similar” compounds. Simple substitution of the 6-ethyl variant by any of these analogs is unsupported without direct comparative pharmacology, because even minor changes (e.g., ethyl→isopropyl) can shift the molecule into a different property space – potentially altering target engagement, off-target liability, metabolic stability, and in vivo efficacy. The class-level SAR established in the patent domain provides the mechanistic rationale for non-interchangeability, even though compound-specific head-to-head data remain proprietary [1].

Quantitative Differentiation Evidence for N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide


Chromenone Substituent Identity: 6-Ethyl vs. Closest Commercial Analogs

The target compound bears a 6-ethyl substituent on the chromenone ring. Its most frequently listed commercial analogs carry 6-chloro, 7-methyl, 5,7-dimethyl, or 6-isopropyl groups at the corresponding position(s) . No head-to-head pharmacological data have been published for any pair within this series; therefore, differentiation is currently limited to structural uniqueness. The ethyl group offers a distinct van der Waals volume (approx. 38.9 ų) and Hansch π value (+1.0) compared to chloro (volume ~24 ų, π ~+0.7), methyl (volume ~23 ų, π ~+0.5), or isopropyl (volume ~52 ų, π ~+1.5) [1]. These differences are predicted to alter ligand–receptor complementarity within the VR1 binding pocket and to influence logP/logD and metabolic soft spots, but experimental confirmation is absent from the public domain.

Medicinal chemistry VR1/TRPV1 antagonist Structure–activity relationship

VR1 Antagonist Class Potency and the Critical Role of Heteroaryl Substitution

The patent family US20110152326A1 establishes that substituted aryl and heteroaryl oxoethyl cyclopropanecarboxamide compounds act as VR1 antagonists with analgesic activity upon systemic administration [1]. The patent discloses in vitro VR1 binding and functional assays (e.g., Ca²⁺ flux, patch-clamp) and in vivo pain models, but individual compound data are not publicly tabulated. The generic formula (I) encompasses the target compound’s scaffold, and the specification states that preferred compounds are those showing potent VR1 antagonism. The 6-ethyl substitution pattern on the chromenone is a distinct embodiment within the heteroaryl space defined by the patent claims.

TRPV1 antagonist Pain Analgesic Patch-clamp electrophysiology

Benzofuran–Chromenone Hybrid Scaffold: Privileged Structure for Apoptosis Induction in Leukemia Cells

A published medicinal chemistry study demonstrated that benzofuran–chromone and –coumarin hybrid molecules can induce apoptosis in K562 human leukemia cells (up to ~24% apoptosis for the most active derivatives 21b, 29b, 29c) [1]. Although the study does not include the target compound itself, it validates the benzofuran–chromenone hybrid framework as a biologically relevant privileged structure. The target compound’s cyclopropanecarboxamide linker replaces the aurone-derived benzylidene linker used in the published series, offering a topologically distinct vector for target engagement.

Anticancer Apoptosis K562 leukemia Benzofuran–chromone

Recommended Application Scenarios for N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide Based on Available Evidence


Chemical Probe for VR1/TRPV1 Structure–Activity Relationship (SAR) Studies Focusing on Chromenone 6-Position

The 6-ethyl substituent occupies a defined region of lipophilic/steric parameter space that is not covered by the 6-chloro, 7-methyl, 5,7-dimethyl, or 6-isopropyl analogs commercially offered as alternatives. A medicinal chemistry team can procure this compound to systematically probe the VR1 binding pocket’s tolerance for ethyl versus other small alkyl or halogen groups at the chromenone 6-position, complementing in-house SAR campaigns [1].

In Vitro Screening Cascade for TRPV1 Antagonist Lead Identification

Based on the patent disclosure that aryl/heteroaryl oxoethyl cyclopropanecarboxamides act as VR1 antagonists [1], this compound can serve as an entry point for a focused screening library. Users should perform in vitro TRPV1 binding assays (e.g., radioligand displacement), functional Ca²⁺ flux assays, and selectivity panels against related TRP channels to generate the quantitative comparator data that are currently missing from the public domain.

Scaffold-Hopping Starting Point for Anticancer Benzofuran–Chromenone Hybrids

The benzofuran–chromenone core has demonstrated apoptosis-inducing activity in K562 leukemia cells [2]. The target compound introduces a cyclopropanecarboxamide moiety in place of the aurone-type linker, offering a scaffold-hopping opportunity. Researchers can evaluate this compound in K562 and other cancer cell lines to determine whether the modified linker retains or improves the pro-apoptotic phenotype observed in the parent series.

Quote Request

Request a Quote for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.